Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are mild, typically occurring at room temperature, and the yields are generally high, ranging from 86% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole hydrochloride
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
Uniqueness
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl ester group enhances its solubility and makes it a versatile intermediate for further chemical modifications. Additionally, the combination of the amino and chlorophenyl groups provides a unique scaffold for designing new compounds with potential biological activity.
Biological Activity
Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula C10H9ClN4O2 and is synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and malononitrile. The synthesis typically employs alumina-silica-supported manganese dioxide as a catalyst in water, optimized for yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it modulates receptor activity, influencing various biochemical pathways within cells .
Anticancer Activity
This compound has shown promising results in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating significant growth inhibition.
- HeLa (cervical cancer) : Displayed moderate toxicity towards healthy cells while effectively targeting cancerous cells .
The compound's structure allows it to inhibit key pathways involved in cancer cell proliferation, making it a potential candidate for further development as an anticancer agent.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory and analgesic activities. These effects are often linked to inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Comparative Biological Activity Table
Activity | Cell Line/Model | IC50 Values | Reference |
---|---|---|---|
Anticancer | MCF7 | 0.01 µM | |
HeLa | 38.44% growth inhibition | ||
Anti-inflammatory | Various models | Not specified | |
Analgesic | Pain models | Not specified |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the compound's effectiveness against A549 lung cancer cells, demonstrating significant apoptosis induction at low concentrations (IC50 = 26 µM) .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition is crucial for developing new cancer therapies targeting cell proliferation .
- Toxicity Assessment : In studies assessing toxicity on normal fibroblasts (GM-6114), the compound showed no significant toxicity, indicating a favorable therapeutic index for further development .
Properties
IUPAC Name |
methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWDGPLUDLVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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